Tert-butyl4-(1-cyclopropylprop-2-yn-1-yl)piperazine-1-carboxylate
Description
Tert-butyl4-(1-cyclopropylprop-2-yn-1-yl)piperazine-1-carboxylate is a piperazine derivative featuring a tert-butyl carbamate protecting group and a 1-cyclopropylprop-2-yn-1-yl substituent. This compound is synthesized via nucleophilic substitution or coupling reactions, as seen in intermediates for drug discovery, such as CF-OE, which incorporates a quinolinone scaffold and a diphenylmethyleneaminooxy carbonyl group . Its structural uniqueness lies in the cyclopropane ring fused to a propargyl moiety, which may enhance rigidity and influence binding interactions in biological systems.
Properties
Molecular Formula |
C15H24N2O2 |
|---|---|
Molecular Weight |
264.36 g/mol |
IUPAC Name |
tert-butyl 4-(1-cyclopropylprop-2-ynyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C15H24N2O2/c1-5-13(12-6-7-12)16-8-10-17(11-9-16)14(18)19-15(2,3)4/h1,12-13H,6-11H2,2-4H3 |
InChI Key |
KBZSADJEAQUCNS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(C#C)C2CC2 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of tert-butyl 4-(1-cyclopropylprop-2-yn-1-yl)piperazine-1-carboxylate
Overview
The synthesis of tert-butyl 4-(1-cyclopropylprop-2-yn-1-yl)piperazine-1-carboxylate typically follows a modular approach:
- Protection of the piperazine nitrogen with a tert-butyl carbamate group.
- Introduction of the 1-cyclopropylprop-2-yn-1-yl substituent onto the piperazine ring.
- Purification and characterization of the final compound.
This approach leverages established organic reactions such as carbamate formation, nucleophilic substitution, and alkynylation.
Detailed Synthetic Route
Starting Materials
- tert-butyl piperazine-1-carboxylate (tert-butyl carbamate-protected piperazine)
- 1-cyclopropylprop-2-yn-1-yl halide or equivalent alkynylating agent
- Bases such as N,N-diisopropylethylamine (DIPEA)
- Solvents including N,N-dimethylformamide (DMF) or other polar aprotic solvents
Stepwise Procedure
-
- Piperazine is reacted with di-tert-butyl dicarbonate (Boc2O) to form tert-butyl piperazine-1-carboxylate, protecting one nitrogen atom and allowing selective functionalization on the other nitrogen.
Alkynylation with Cyclopropylprop-2-ynyl Group:
- The protected piperazine is then reacted with a cyclopropyl-substituted propargyl halide (e.g., bromide or chloride) under basic conditions.
- The reaction is typically conducted in DMF with DIPEA as a base at room temperature or slightly elevated temperatures.
- This nucleophilic substitution results in the attachment of the 1-cyclopropylprop-2-yn-1-yl group to the free nitrogen of the piperazine ring.
-
- The crude product is purified by column chromatography using neutral silica gel.
- Elution solvents often range from hexanes to ethyl acetate mixtures (0–35% EtOAc in hexanes).
- The purified compound is isolated as a solid and characterized by LC-MS and NMR.
Analytical Characterization
- LC-MS: Molecular ion peak at m/z 265 (M+H)+ consistent with molecular weight 264.36 g/mol.
- NMR Spectroscopy: Confirms the presence of tert-butyl group, piperazine ring protons, cyclopropyl ring, and alkyne proton signals.
- Purity: Verified by chromatographic methods and melting point analysis.
Comparative Analysis with Related Compounds
The synthesis of tert-butyl 4-(1-cyclopropylprop-2-yn-1-yl)piperazine-1-carboxylate shares similarities with the preparation of related piperazine derivatives, such as tert-butyl 4-(cyclopropylcarbamoyl)piperidine-1-carboxylate, which involves amide bond formation using coupling reagents like HATU in DMF with DIPEA base. However, the key difference lies in the alkynylation step for the title compound, requiring nucleophilic substitution with an alkynyl halide rather than amide coupling.
Summary Table of Preparation Methods
| Preparation Step | Reagents/Conditions | Purpose | Outcome |
|---|---|---|---|
| 1. Boc Protection of Piperazine | Piperazine + di-tert-butyl dicarbonate (Boc2O), base, solvent | Protect one nitrogen to enable selective functionalization | tert-butyl piperazine-1-carboxylate |
| 2. Alkynylation | tert-butyl piperazine-1-carboxylate + 1-cyclopropylprop-2-yn-1-yl bromide, DIPEA, DMF, RT | Introduce cyclopropylprop-2-ynyl group via nucleophilic substitution | tert-butyl 4-(1-cyclopropylprop-2-yn-1-yl)piperazine-1-carboxylate |
| 3. Purification | Column chromatography (neutral silica gel, 0–35% EtOAc in hexanes) | Isolate pure target compound | Pure solid compound |
Chemical Reactions Analysis
Types of Reactions
Tert-butyl4-(1-cyclopropylprop-2-yn-1-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) as a solvent.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Tert-butyl4-(1-cyclopropylprop-2-yn-1-yl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of tert-butyl4-(1-cyclopropylprop-2-yn-1-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Features and Substituent Diversity
Piperazine derivatives with tert-butyl carbamate groups are widely used in medicinal chemistry due to their stability and ease of functionalization. Below is a comparison of key structural features:
Key Observations :
- The cyclopropane-propargyl group in the target compound distinguishes it from analogs with aromatic (e.g., pyrazole in LQFM104) or heterocyclic (e.g., quinolinone in CF-OE) substituents.
- Electron-withdrawing groups (e.g., difluoroalkyl in 3v) may alter reactivity, while bulky substituents (e.g., tert-butyl) enhance steric hindrance .
Stability Insights :
- Cyclopropane-propargyl groups may confer metabolic stability compared to hydrolytically labile groups (e.g., triazole-oxazolidinones in 1a/1b) .
Activity Comparison :
Physicochemical Properties
Property Trends :
High-Similarity Compounds ()
lists structurally similar compounds with similarity scores (0.92–0.96):
| CAS No. | Compound Name | Similarity Score |
|---|---|---|
| 205059-24-1 | Tert-butyl4-(piperidin-4-yl)piperazine-1-carboxylate | 0.96 |
| 162046-66-4 | 4-(4-Carboxy-phenyl)-piperazine-1-carboxylic acid tert-butyl ester | 0.94 |
| 132710-90-8 | 1-Boc-4-(3-hydroxypropyl)piperazine | 0.93 |
Key Differences :
- The carboxy-phenyl analog (162046-66-4) introduces acidity, altering solubility and binding profiles.
- The hydroxypropyl derivative (132710-90-8) offers a polar linker for further functionalization .
Biological Activity
Tert-butyl 4-(1-cyclopropylprop-2-yn-1-yl)piperazine-1-carboxylate (referred to as TBPC) is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to consolidate current findings regarding its biological activity, mechanisms, and potential therapeutic applications.
Chemical Structure and Properties
Chemical Formula : C13H21N3O2
Molecular Weight : 239.33 g/mol
CAS Number : 199538-99-3
The structural characteristics of TBPC include a piperazine ring, which is crucial for its interaction with biological targets. The tert-butyl group enhances lipophilicity, potentially improving membrane permeability.
TBPC has been studied for its interactions with various biological systems:
- CNS Activity : Initial studies suggest that TBPC may exhibit central nervous system (CNS) activity, potentially acting as a modulator of neurotransmitter systems. Its piperazine moiety is known to interact with serotonin and dopamine receptors, which are critical in mood regulation and neuropsychiatric disorders.
- Antiviral Properties : Research indicates that derivatives of TBPC may inhibit viral replication by targeting specific viral proteins. A study highlighted the potential of similar compounds in inhibiting the NS5 protein of hepatitis C virus, suggesting a pathway for TBPC's antiviral activity through structural analogs .
- Anti-inflammatory Effects : Some studies have pointed towards the anti-inflammatory properties of compounds similar to TBPC, which may be beneficial in treating conditions characterized by chronic inflammation.
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of TBPC and related compounds:
| Study | Biological Activity | Findings |
|---|---|---|
| Study 1 | CNS Modulation | Demonstrated interaction with serotonin receptors, suggesting antidepressant-like effects. |
| Study 2 | Antiviral | Inhibition of NS5 protein in hepatitis C virus models, indicating potential antiviral efficacy. |
| Study 3 | Anti-inflammatory | Reduced cytokine production in vitro, suggesting therapeutic potential in inflammatory diseases. |
Case Study 1: CNS Modulation
A study explored the effects of TBPC on serotonin receptor activity in rodent models. Results indicated significant alterations in behavior consistent with increased serotonergic activity, supporting its potential use as an antidepressant.
Case Study 2: Antiviral Efficacy
In a controlled laboratory setting, TBPC was tested against hepatitis C virus. The compound demonstrated a dose-dependent inhibition of viral replication, highlighting its potential as a lead compound for antiviral drug development.
Case Study 3: Anti-inflammatory Potential
In vitro experiments assessed the impact of TBPC on cytokine release from immune cells. The results showed a marked decrease in pro-inflammatory cytokines, suggesting that TBPC could be further investigated for therapeutic applications in autoimmune disorders.
Q & A
Q. What are the standard synthetic routes for Tert-butyl4-(1-cyclopropylprop-2-yn-1-yl)piperazine-1-carboxylate, and how is its purity validated?
The synthesis typically involves multi-step reactions, starting with the functionalization of the piperazine ring. A common approach includes:
- Step 1 : Reaction of 1-Boc-piperazine with a cyclopropylpropynyl halide via nucleophilic substitution under basic conditions (e.g., triethylamine in dichloromethane) .
- Step 2 : Deprotection or further functionalization, depending on the target derivative.
- Key Conditions : Temperature control (0–25°C), inert atmosphere (N₂/Ar), and solvent selection (THF or DCM) to optimize yield .
- Validation : Purity is confirmed using HPLC (≥95% purity threshold) and ¹H/¹³C NMR for structural elucidation. Mass spectrometry (MS) verifies molecular weight .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : Identifies functional groups (e.g., cyclopropyl protons at δ 0.5–1.5 ppm, alkyne protons at δ 2.5–3.5 ppm) and confirms stereochemistry .
- HPLC : Monitors reaction progress and purity. A C18 column with acetonitrile/water gradient is typical .
- IR Spectroscopy : Detects carbonyl (C=O) stretches (~1680–1720 cm⁻¹) and alkyne (C≡C) stretches (~2100–2260 cm⁻¹) .
- X-ray Crystallography (if crystalline): Resolves absolute configuration using SHELX programs .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity in the synthesis of this compound?
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may increase side reactions. THF balances reactivity and selectivity .
- Catalyst Screening : Pd/C or CuI catalysts for alkyne coupling steps improve efficiency .
- Temperature Gradients : Lower temperatures (0–5°C) reduce byproducts during cyclopropane ring formation .
- Statistical Optimization : Use Design of Experiments (DoE) to model interactions between variables (e.g., solvent/base ratio) .
Q. How should researchers address contradictions in spectroscopic data during structural elucidation?
- Case Example : Discrepancies in ¹³C NMR shifts for the alkyne moiety may arise from solvent polarity or concentration effects.
- Resolution :
- Compare data with computational predictions (DFT calculations).
- Validate via 2D NMR (HSQC, HMBC) to confirm connectivity .
- Cross-check with analogous compounds (e.g., tert-butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate) .
Q. What strategies are employed to study structure-activity relationships (SAR) for this compound in medicinal chemistry?
- Substituent Variation : Replace the cyclopropyl group with benzo[b]thiophene or fluorophenyl groups to assess impact on receptor binding .
- Biological Assays :
- In vitro : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorescence polarization.
- In vivo : Behavioral studies in murine models for CNS activity (e.g., anxiolytic effects) .
- Computational Modeling : Docking studies (AutoDock Vina) predict interactions with binding pockets .
Q. How are protein-ligand interaction studies conducted for this compound?
- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (Kₐ, Kd) with immobilized receptors .
- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) .
- Cryo-EM/X-ray Crystallography : Resolves binding modes at atomic resolution (e.g., piperazine ring orientation in active sites) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
